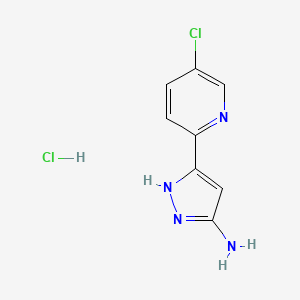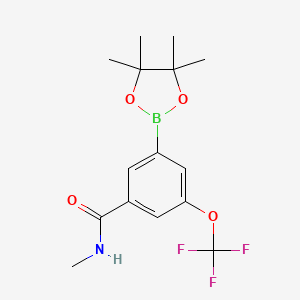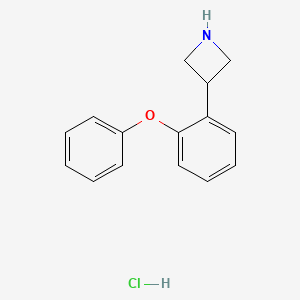
(S)-2-Methyl-d3-butanoyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Methyl-d3-butanoyl Chloride is a deuterated derivative of 2-methylbutanoyl chloride. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The inclusion of deuterium can significantly alter the physical and chemical properties of the compound, making it valuable in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methyl-d3-butanoyl Chloride typically involves the chlorination of (S)-2-Methyl-d3-butyric acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the acid with the chlorinating agent in an inert atmosphere to prevent moisture interference.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification steps such as distillation to obtain high-purity products.
化学反应分析
Types of Reactions: (S)-2-Methyl-d3-butanoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile such as an amine, alcohol, or thiol.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (S)-2-Methyl-d3-butyric acid and hydrochloric acid.
Reduction: The compound can be reduced to (S)-2-Methyl-d3-butanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) under anhydrous conditions.
Hydrolysis: Water or aqueous solutions under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Corresponding amides, esters, or thioesters.
Hydrolysis: (S)-2-Methyl-d3-butyric acid.
Reduction: (S)-2-Methyl-d3-butanol.
科学研究应用
(S)-2-Methyl-d3-butanoyl Chloride is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules, especially in the development of deuterated drugs.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential in the development of deuterated pharmaceuticals, which may exhibit improved pharmacokinetic properties.
Industry: Used in the production of specialty chemicals and materials with enhanced stability and performance due to the presence of deuterium.
作用机制
The mechanism of action of (S)-2-Methyl-d3-butanoyl Chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The presence of deuterium can influence reaction kinetics and stability, making it a valuable tool in mechanistic studies and the development of deuterated drugs.
Similar Compounds:
2-Methylbutanoyl Chloride: The non-deuterated counterpart, which lacks the unique properties imparted by deuterium.
2-Methylpropanoyl Chloride: A structurally similar compound with a different alkyl chain length.
2-Methylpentanoyl Chloride: Another similar compound with a longer alkyl chain.
Uniqueness: this compound stands out due to the presence of deuterium, which can enhance the stability and alter the pharmacokinetic properties of the compound. This makes it particularly valuable in the development of deuterated drugs and in studies requiring isotopic labeling.
属性
分子式 |
C5H9ClO |
|---|---|
分子量 |
123.59 g/mol |
IUPAC 名称 |
(2S)-2-(trideuteriomethyl)butanoyl chloride |
InChI |
InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/t4-/m0/s1/i2D3 |
InChI 键 |
XRPVXVRWIDOORM-ZGUYUIOFSA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@@H](CC)C(=O)Cl |
规范 SMILES |
CCC(C)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![9-Boc-3-hydroxy-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonane](/img/structure/B13719071.png)


![N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719091.png)

![5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride](/img/structure/B13719097.png)

